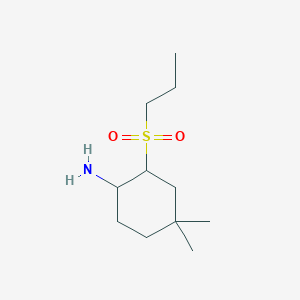
4,4-Dimethyl-2-(propylsulfonyl)cyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-2-(propylsulfonyl)cyclohexan-1-amine is a chemical compound with the molecular formula C11H23NO2S and a molecular weight of 233.37 g/mol . This compound is a cyclohexane derivative, characterized by the presence of a propylsulfonyl group and an amine group attached to the cyclohexane ring.
準備方法
The synthesis of 4,4-Dimethyl-2-(propylsulfonyl)cyclohexan-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the propylsulfonyl group: This step involves the sulfonylation of the cyclohexane ring using a sulfonyl chloride reagent under basic conditions.
Introduction of the amine group: The final step involves the amination of the cyclohexane ring using an amine reagent under suitable reaction conditions.
Industrial production methods for this compound may involve optimization of these synthetic steps to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
4,4-Dimethyl-2-(propylsulfonyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents such as water, ethanol, or dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
4,4-Dimethyl-2-(propylsulfonyl)cyclohexan-1-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: It is used in biochemical studies to investigate the effects of sulfonyl and amine groups on biological systems.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor for drug development.
作用機序
The mechanism of action of 4,4-Dimethyl-2-(propylsulfonyl)cyclohexan-1-amine involves its interaction with molecular targets and pathways in biological systems. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the amine group. This can affect the compound’s binding affinity to enzymes or receptors, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or biochemical studies .
類似化合物との比較
4,4-Dimethyl-2-(propylsulfonyl)cyclohexan-1-amine can be compared with other similar compounds, such as:
Cyclohexanamine derivatives: These compounds share the cyclohexane ring structure but differ in the substituents attached to the ring.
Sulfonyl-containing compounds: These compounds contain sulfonyl groups but may have different core structures, such as aromatic rings or linear chains.
Amines: These compounds contain amine groups but may lack the cyclohexane ring or sulfonyl group.
The uniqueness of this compound lies in its specific combination of a cyclohexane ring, a propylsulfonyl group, and an amine group, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H23NO2S |
|---|---|
分子量 |
233.37 g/mol |
IUPAC名 |
4,4-dimethyl-2-propylsulfonylcyclohexan-1-amine |
InChI |
InChI=1S/C11H23NO2S/c1-4-7-15(13,14)10-8-11(2,3)6-5-9(10)12/h9-10H,4-8,12H2,1-3H3 |
InChIキー |
GQFKJZDPPNLILE-UHFFFAOYSA-N |
正規SMILES |
CCCS(=O)(=O)C1CC(CCC1N)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


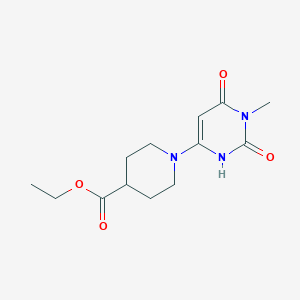
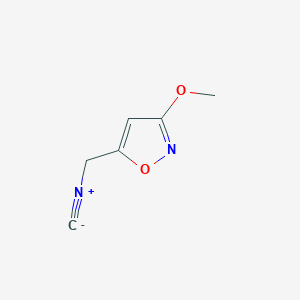
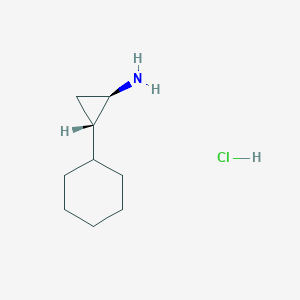
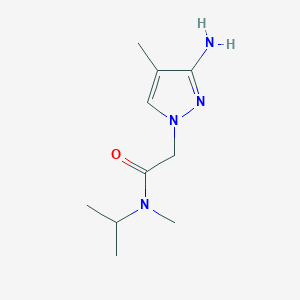

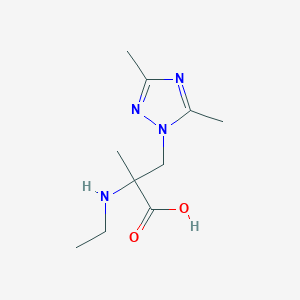
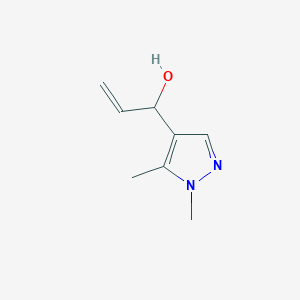
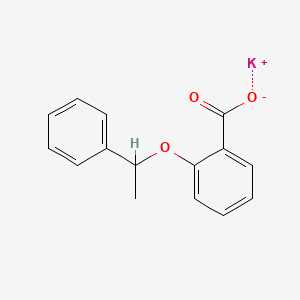
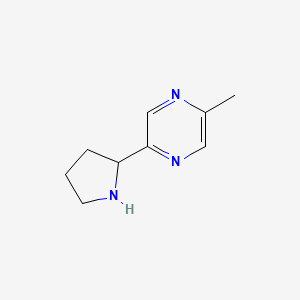
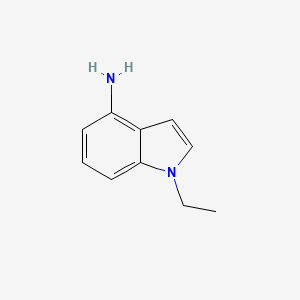
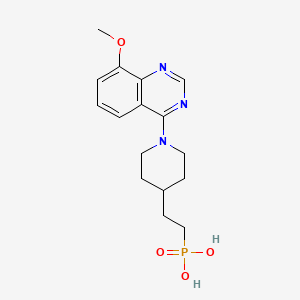

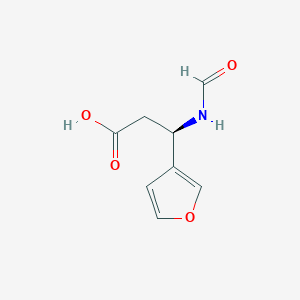
![3-Bromo-2-[(piperazin-1-yl)methyl]aniline](/img/structure/B13626799.png)
